molecular formula C10H16N2O B1172024 C.I. Basic violet 35 CAS No. 12270-30-3

C.I. Basic violet 35

Cat. No.: B1172024
CAS No.: 12270-30-3
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Description

Introduction to C.I. Basic Violet 35

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service (CAS) registry number 12270-30-3 and Colour Index (C.I.) designation Basic Violet 35 . Alternative names include Basic Violet 36 and Astrazon Violet FL , reflecting its classification within the cationic dye family. The compound’s molecular formula, $$ \text{C}{17}\text{H}{20}\text{ClN}{5}\text{O}{2} $$, underscores its composition as a chlorinated aromatic amine derivative.

Table 1: Key Chemical Identifiers
Property Value Source
CAS Registry Number 12270-30-3
Molecular Formula $$ \text{C}{17}\text{H}{20}\text{ClN}{5}\text{O}{2} $$
Molecular Weight 361.83 g/mol
Solubility Water, ethanol, diethylene glycol

The IUPAC name, 3-amino-7-(dimethylamino)-5-phenylphenazinium chloride , delineates its phenazinium core substituted with amino and phenyl groups. This nomenclature aligns with its structural classification as a monazo compound, characterized by a single azo (-N=N-) linkage.

Historical Context and Discovery

The synthesis of this compound traces back to the late 19th century, coinciding with advancements in aniline dye chemistry. German chemists Alfred Kern and Heinrich Caro pioneered its production through reactions involving dimethylaniline and formaldehyde, optimizing methods to enhance yield and purity. Early applications focused on textile dyeing, leveraging its intense colorfastness on cotton and silk. By the mid-20th century, the dye gained prominence in histological staining and industrial ink formulations, driven by its affinity for cellulose fibers.

Overview of Molecular Structure and Physicochemical Properties

This compound features a triarylmethane backbone with a central methane carbon bonded to three aromatic rings. Two rings incorporate dimethylamino groups ($$-\text{N}(\text{CH}3)2$$), while the third is substituted with a phenyl group and an amino moiety. This configuration imparts cationic properties, facilitating electrostatic binding to anionic substrates like nucleic acids and cellulose.

Key Physicochemical Properties:
  • Optical Characteristics : Exhibits a UV-Vis absorption maximum at 590 nm , corresponding to its violet coloration in aqueous solutions.
  • Stability : Stable under neutral pH conditions but degrades in strongly acidic or alkaline environments due to protonation/deprotonation of amino groups.
  • Thermal Behavior : While exact melting points are poorly documented, related methyl violet analogues (e.g., Methyl Violet 2B) melt near 137°C .

The compound’s solubility profile includes miscibility with water (30 g/L) and organic solvents like ethanol, enabling versatile application across industries. Its synthesis typically involves condensation reactions between primary amines and carbonyl compounds, followed by oxidation to stabilize the cationic form.

Properties

CAS No.

12270-30-3

Molecular Formula

C10H16N2O

Synonyms

C.I. Basic violet 35

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C.I. Basic Violet 1 (C.I. 42535)

  • Structural Similarity : Shares the same triarylmethane core as Basic Violet 35 but differs in counterions. Basic Violet 1 exists as a chloride salt (C.I. 42535), free base (C.I. Solvent Violet 8), or phosphotungstomolybdic acid salt (C.I. Pigment Violet 3) .
  • Functional Differences :
    • Solubility : Basic Violet 1 (chloride) is water-soluble, while its phosphotungstomolybdic salt (Pigment Violet 3) is insoluble, making it suitable for pigment applications .
    • Color Properties : Basic Violet 1 has a λmax of 528 nm (chloride form), slightly blue-shifted compared to Basic Violet 35 .
  • Applications : Used in inks, plastics, and biological staining, whereas Basic Violet 35 is preferred for detergent formulations due to its stability in alkaline conditions .

C.I. Basic Violet 48 (C.I. 45175)

  • Structural Features : Contains a similar cationic chromophore but with a modified substituent pattern.
  • Optical Properties : Absorbs at 525 nm , shorter than Basic Violet 35, resulting in a violet-blue hue .
  • Applications : Primarily employed in textile dyeing and cosmetics, where color fastness under UV exposure is critical.

Comparison with Functionally Similar Compounds

Rhodamine B (C.I. 45170)

  • Structural Contrast : A xanthene dye with a carboxylate group, unlike the triarylmethane structure of Basic Violet 35 .
  • Functional Overlap: Both are cationic and used in fluorescence-based applications. However, Rhodamine B (λmax = 554 nm) exhibits stronger fluorescence, making it ideal for biological imaging, while Basic Violet 35 is non-fluorescent and suited for industrial dyeing .

Permanent Violet RL (C.I. Pigment Violet 23)

  • Structural Basis: A carbazole-based pigment synthesized via alkylation and condensation of 3-amino-N-ethylcarbazole .
  • Key Differences :
    • Solubility : Insoluble in water, unlike Basic Violet 35, which limits its use to pigment applications (e.g., paints, plastics) .
    • Thermal Stability : Permanent Violet RL withstands temperatures up to 200°C , outperforming Basic Violet 35 in high-heat environments .

Data Table: Key Properties of C.I. Basic Violet 35 and Comparators

Compound C.I. Number CAS λmax (nm) Solubility Primary Applications
This compound 42535:3 12270-30-3 551 Water-soluble Detergents, textiles, paper
C.I. Basic Violet 1 42535 8004-87-3 528 Water-soluble Inks, biological staining
C.I. Pigment Violet 3 42535:2 1325-82-2 525 Insoluble Paints, plastics
Rhodamine B 45170 81-88-9 554 Water/ethanol Fluorescence imaging
Permanent Violet RL Pigment 23 6358-30-1 590 Insoluble High-temperature plastics

Sources:

Research Findings and Industrial Relevance

  • Stability in Detergent Formulations : Basic Violet 35 demonstrates superior stability in mildly alkaline, low-built detergent systems compared to C.I. Basic Violet 1, which degrades under oxidative conditions .
  • Environmental Impact : Basic Violet 35’s tetrachloroferrate counterion raises concerns about heavy metal leaching, prompting research into eco-friendly alternatives like C.I. Basic Violet 48 (lower toxicity profile) .
  • Synthetic Efficiency : Basic Violet 35 is synthesized via a one-pot reaction with high yield (>85%), whereas Permanent Violet RL requires multi-step synthesis (80% yield) .

Q & A

Q. How to design interdisciplinary studies linking this compound’s structural properties to its electrochemical behavior?

  • Answer : Integrate computational chemistry (e.g., HOMO-LUMO gap analysis) with cyclic voltammetry experiments. Cross-validate results using spectroelectrochemical cells to correlate redox potentials with spectral shifts. Address discrepancies by adjusting solvent parameters (e.g., dielectric constant) in simulations .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Apply Akaike’s information criterion (AIC) to compare model fits. For heterogeneous datasets, Bayesian hierarchical models account for inter-study variability .

Q. How to transparently report conflicting data on this compound’s stability in polar vs. nonpolar solvents?

  • Answer : Clearly delineate experimental conditions (e.g., solvent purity, temperature control). Use supplementary tables to present raw kinetic data. Discuss alternative hypotheses (e.g., solvent-dye hydrogen bonding) in the context of contradictory results .

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